5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
描述
属性
IUPAC Name |
5-chloro-2-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-26(23,24)15-7-12(17)3-4-14(15)25-2/h3-8,10,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPWJCSCELZZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl core One common approach is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chloroacetic acid to form the corresponding chloro derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are often used in coupling reactions.
Major Products Formed:
Oxidation: Chloro derivatives.
Reduction: Amines.
Substitution: Various functionalized derivatives.
Coupling Reactions: Biaryl compounds.
科学研究应用
Antiviral Applications
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents . For instance, research has demonstrated that pyrazole-based compounds exhibit significant inhibitory effects against viruses such as HIV and measles virus (MeV).
| Study | Virus | IC50 (nM) | Mechanism |
|---|---|---|---|
| Ndungu et al. | HIV | 0.2 | Inhibition of reverse transcriptase |
| Zhang et al. | MeV | 60 | Optimization of hydrophilicity |
These findings suggest that the incorporation of pyrazole moieties can enhance antiviral efficacy, making compounds like 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide promising candidates for further development in antiviral drug discovery .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. Pyrazole derivatives have shown effectiveness against multiple cancer cell lines, indicating their role as potential anticancer agents.
| Cell Line | Compound Tested | GI50 (µM) | Reference |
|---|---|---|---|
| MCF7 | 5-chloro derivative | 3.79 | Bouabdallah et al. |
| A375 | Pyrazole derivative | 1.32 | Dong et al. |
The mechanism of action often involves the inhibition of specific kinases or other critical pathways involved in cancer progression . This underscores the importance of further exploration into the structure-activity relationships (SAR) of pyrazole-containing compounds to optimize their anticancer properties.
Anti-inflammatory Activities
In addition to its antiviral and anticancer applications, the compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
| Study | Target Enzyme | Inhibition (%) |
|---|---|---|
| Recent Review | COX-1/COX-2 | Up to 80% |
Such anti-inflammatory properties make this compound a valuable candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs), which are essential in treating various inflammatory conditions .
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological activity being studied.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues with Piperidine Substituents
Compound 17 :
5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide ()
- Key Differences : Replaces the pyrazine-pyrazole group with a piperidine ring linked to a dihydrobenzofuran moiety.
- Pharmacological Profile : Acts as a dual α2A/5-HT7 receptor ligand, with the dihydrobenzofuran enhancing lipophilicity and blood-brain barrier penetration .
Compound 11: 5-Chloro-2-methoxy-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide ()
- Key Differences: Incorporates a trifluoroethoxy-phenoxy group on the piperidine, increasing electron-withdrawing character.
- Pharmacological Profile : Silodosin-based derivative targeting α1-adrenergic receptors, with the trifluoroethoxy group improving metabolic stability .
The methoxy group’s electron-donating nature may also favor different receptor interactions than fluorine-containing analogs.
Pyrazole-Containing Analogues
Compound: 2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide
- Key Differences : Replaces sulfonamide with a benzamide group and positions pyrazole on a pyridine ring.
- Pharmacological Implications : The benzamide group may target kinases (e.g., FAK1) via distinct hydrogen-bonding interactions, while the pyridine-pyrazole system offers planar geometry for π-π stacking .
BU6 () :
5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide
- Key Differences : Substitutes methoxy with fluorine and attaches pyrazole to piperidine.
- Pharmacological Implications : Fluorine increases electronegativity and membrane permeability, while the piperidine-pyrazole combination may enhance selectivity for serotonin receptors .
Comparison with Target Compound: The target compound’s pyrazine ring (vs. Its methoxy group (vs. fluorine in BU6) balances lipophilicity and hydrogen-bond donor capacity.
Heterocyclic Systems with Fused Rings
Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Features a pyrazolo[3,4-d]pyrimidine fused ring and chromenone substituent.
- Pharmacological Profile: Targets kinase ATP pockets (e.g., CDK2), with the chromenone enhancing π-stacking and the sulfonamide anchoring to conserved residues .
Compounds: Pyrazolo[1,5-a]pyrazine derivatives (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one)
- Key Differences : Fused pyrazolo-pyrazine systems with pyrrolidine/pyrrolidinyl groups.
- Pharmacological Implications : Optimized for CNS penetration via tertiary amines, with fused rings improving metabolic stability .
Comparison with Target Compound : The target compound’s simpler pyrazine-pyrazole system may reduce synthetic complexity while maintaining sufficient binding affinity. Its lack of fused rings could improve solubility compared to –5 compounds.
生物活性
5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a benzenesulfonamide moiety, which is known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to this compound. For instance, pyrazole derivatives have shown efficacy against various viruses, including HIV and influenza. Specifically, compounds with structural similarities demonstrated significant inhibition of viral replication at concentrations ranging from 4 to 20 μg/mL .
Anticancer Activity
The sulfonamide group in the compound has been associated with anticancer properties. Research indicates that compounds containing the benzenesulfonamide moiety can inhibit tumor cell proliferation. For example, certain benzenesulfonamide derivatives have been investigated for their ability to inhibit cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer), showing promising results in vitro .
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as a potent inhibitor of specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases, which are implicated in various physiological processes and disease states .
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
A study examining the antiviral properties of pyrazole derivatives found that compounds structurally related to this compound exhibited significant antiviral activity against HIV and influenza viruses. The compound exhibited an EC50 value of approximately 0.2 nM against influenza A virus, indicating strong antiviral potency .
Case Study 2: Anticancer Properties
In another investigation focused on anticancer activity, a series of benzenesulfonamide derivatives were synthesized and tested against various cancer cell lines. The most active compound showed IC50 values in the low micromolar range (around 0.5 μM), demonstrating potential for further development as an anticancer agent .
Summary Table of Biological Activities
| Activity | Target | Concentration/Effect |
|---|---|---|
| Antiviral | HIV, Influenza | EC50 ~ 0.2 nM |
| Anticancer | MCF7, HT29 | IC50 ~ 0.5 μM |
| Enzyme Inhibition | Carbonic Anhydrase | Potent inhibitor |
常见问题
Basic: What are the key synthetic pathways and optimization strategies for synthesizing this sulfonamide derivative?
Answer:
The synthesis involves multi-step organic reactions, with critical optimization points:
- Core Structure Assembly : Coupling of the pyrazine and pyrazole moieties via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (argon/nitrogen atmosphere) to stabilize reactive intermediates .
- Sulfonamide Formation : Reaction of the sulfonyl chloride intermediate with the pyrazine-methylamine derivative. Solvent choice (e.g., dichloromethane or THF) and base (e.g., triethylamine) are crucial to avoid hydrolysis and improve yields .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures enhances purity (>95% by HPLC) .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves substituent positions, with characteristic shifts: pyrazole C-H (~7.5–8.5 ppm), sulfonamide S=O (~3.3 ppm for NH) .
- X-Ray Crystallography : Single-crystal analysis confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and pyrazine N atoms) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 462.08 [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using reference inhibitors (e.g., staurosporine controls) .
- Compound Stability : Degradation in DMSO stock solutions over time. Validate stability via LC-MS before assays .
- Off-Target Effects : Perform counter-screening against related enzymes (e.g., PDEs or phosphatases) and use computational docking to assess binding promiscuity .
Advanced: What experimental designs are optimal for evaluating environmental stability and degradation pathways?
Answer:
- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 72h, followed by LC-MS to detect hydrolysis products (e.g., sulfonic acid derivatives) .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; monitor degradation kinetics via HPLC and identify radicals using ESR spectroscopy .
- Microbial Metabolism : Use soil slurry models with Pseudomonas spp. to assess biodegradation, quantifying metabolites via GC-MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Scaffold Modifications : Introduce substituents at the pyrazole C3 position (e.g., -CF₃, -CN) to probe steric/electronic effects on target binding .
- Proteomic Profiling : Use affinity chromatography with immobilized compound analogs to capture off-target proteins, identified via tandem MS .
- Free Energy Calculations : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to compare binding affinities across kinase isoforms .
Basic: What are the critical parameters for ensuring reproducibility in in vitro pharmacological assays?
Answer:
- Solubility Optimization : Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid precipitation .
- Dose-Response Curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) with triplicate measurements to calculate robust EC₅₀/IC₅₀ values .
- Positive/Negative Controls : Include reference compounds (e.g., ATP-competitive inhibitors) and vehicle-only wells to normalize data .
Advanced: What strategies mitigate synthetic byproducts during large-scale reactions?
Answer:
- Temperature Control : Maintain reactions at –10°C during sulfonamide coupling to suppress dimerization .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to minimize aryl-aryl homocoupling byproducts .
- In-Line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real time and terminate at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
